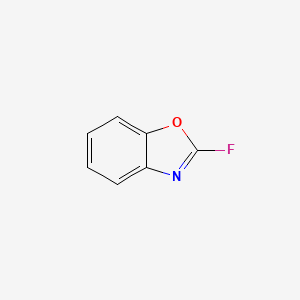

Benzoxazole, 2-fluoro-

Description

Historical Trajectory of Benzoxazole (B165842) Chemistry

The history of benzoxazole chemistry is intertwined with the broader exploration of heterocyclic compounds. The oxazole (B20620) ring, a five-membered heterocycle containing oxygen and nitrogen, was discovered first, paving the way for the development of its benzene-fused analogue, benzoxazole. chemistryjournal.net The initial synthesis of the benzoxazole structure likely occurred in the early to mid-20th century as part of the systematic investigation into heterocyclic chemistry. chemistryjournal.net

Early research focused on establishing reliable synthetic methods, often involving the condensation of 2-aminophenols with various reagents. rsc.orgrsc.org Over time, these methods were refined to improve yields and expand the range of possible derivatives. chemistryjournal.net Scientists soon recognized that the benzoxazole scaffold is present in several natural products, some exhibiting biological activity, which spurred further investigation. core.ac.uknih.gov This led to its recognition as a "privileged structure" in medicinal chemistry. researchgate.net The structural similarity of the benzoxazole nucleus to naturally occurring nucleic bases like guanine (B1146940) and adenine (B156593) suggested its potential to interact with biological systems. chemistryjournal.net

Throughout the latter half of the 20th century and into the 21st, the applications of benzoxazole derivatives expanded significantly. Beyond medicinal chemistry, they found use as fluorescent whitening agents, dyes, and in materials science. chemistryjournal.netwikipedia.org The continuous development of new synthetic strategies, including copper-catalyzed and palladium-catalyzed reactions, has made a vast array of substituted benzoxazoles accessible for research and development. organic-chemistry.orgglobalresearchonline.net

Contemporary Relevance of Fluorinated Heterocycles

In modern drug discovery and materials science, the incorporation of fluorine into organic molecules, particularly heterocycles, is a widely used strategy to enhance a compound's properties. numberanalytics.comnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom. wiley.comrsc.org The introduction of this highly electronegative element can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net

Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which can block metabolic oxidation sites on a drug molecule, thereby increasing its half-life and bioavailability. acs.orgmdpi.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity (pKa), lipophilicity, and dipole moment. acs.orgmdpi.com This allows chemists to fine-tune properties like membrane permeability and binding affinity to a biological target. mdpi.comnih.gov

Conformational Control: As a small but sterically demanding atom, fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a protein's binding site. chim.it

The combination of a heterocyclic scaffold, which is present in approximately 85% of bioactive compounds, with fluorine atoms creates a powerful pairing in medicinal chemistry. nih.gov This has led to the development of numerous successful fluorinated heterocyclic drugs. tandfonline.comnih.gov The ongoing development of new fluorination techniques continues to expand the toolkit available to chemists, promising future innovations. numberanalytics.comacs.org

Positioning of Benzoxazole, 2-fluoro- within Modern Organic Synthesis Research

Benzoxazole, 2-fluoro- occupies a strategic position in modern organic synthesis as a reactive building block. It merges the stable, aromatic, and often bioactive benzoxazole core with a synthetically versatile fluorine atom at the 2-position. This specific placement is key to its utility. The 2-position of the benzoxazole ring is known to be reactive, and halogens at this site, such as chlorine or fluorine, act as good leaving groups in nucleophilic substitution reactions. core.ac.uk

The primary role of Benzoxazole, 2-fluoro- in research is as an electrophilic partner for the introduction of the benzoxazol-2-yl moiety. Its reactivity allows for the facile synthesis of a wide range of 2-substituted benzoxazoles by reacting it with various nucleophiles. For instance, it can be prepared from the more common 2-chlorobenzoxazole (B146293) by treatment with potassium fluoride (B91410). oup.com This conversion highlights its accessibility and role as a specialized reagent.

The use of fluorinated building blocks is a dominant strategy in drug discovery. tandfonline.com Benzoxazole, 2-fluoro- fits perfectly within this paradigm. It provides a direct route to novel fluorinated compounds and their derivatives, which can then be screened for potential biological activities. Its utility is demonstrated in its reaction with alcohols to form 2-alkyloxybenzoxazoles, which are themselves useful intermediates for other chemical transformations, such as phosphorylation. oup.com

Overview of Key Research Areas in Benzoxazole, 2-fluoro- Chemistry

Research involving Benzoxazole, 2-fluoro- is primarily centered on its application as a synthetic intermediate for creating diverse molecular structures. The key research areas capitalize on the reactivity of the C2-fluorine bond.

Nucleophilic Aromatic Substitution (SNAr): A major focus of research is the reaction of Benzoxazole, 2-fluoro- with a variety of nucleophiles. This provides a straightforward method for synthesizing 2-substituted benzoxazoles, which are prevalent scaffolds in medicinal chemistry.

Reaction with Alcohols: As demonstrated in phosphorylation methods, Benzoxazole, 2-fluoro- reacts with alcohols to form 2-alkyloxybenzoxazoles. These products serve as activated intermediates for subsequent reactions. oup.com

Reaction with Amines and Thiols: By analogy with other 2-halobenzoxazoles, Benzoxazole, 2-fluoro- is expected to react readily with amine and thiol nucleophiles to generate 2-amino and 2-thio-substituted benzoxazoles, respectively. These derivatives are of significant interest for their potential biological activities.

Synthesis of Functional Materials and Bioactive Molecules: The compound serves as a key precursor in multi-step syntheses.

Intermediate for Complex Molecules: Research has shown that related 2-halobenzoxazoles are used in the synthesis of compounds with applications ranging from agrochemicals to pharmaceuticals. mdpi.com For example, the reaction of 2,2'-bis(benzoxazolyl) disulfide with chlorine and potassium fluoride yields 2-fluorobenzoxazole as one of the products, showcasing its place within complex reaction pathways. researchgate.net

Phosphorylation Reagent Development: A notable application is its use in preparing 2-alkyloxybenzoxazoles, which then act as phosphorylating agents for alcohols. This two-step process, starting from the conversion of 2-chlorobenzoxazole to 2-fluorobenzoxazole, provides an efficient method for synthesizing alkyl diphenyl phosphates. oup.com

The table below summarizes key data regarding the synthesis and reactivity of Benzoxazole, 2-fluoro-.

| Property | Description | Reference |

| Synthesis | Prepared from 2-chlorobenzoxazole by reaction with potassium fluoride. | oup.com |

| Reactivity | The fluorine atom at the 2-position acts as a leaving group in nucleophilic substitution reactions. | core.ac.ukoup.com |

| Key Reaction | Reacts with alcohols to form 2-alkyloxybenzoxazoles, which are stable intermediates. | oup.com |

| Application | Used as a precursor in an efficient, two-step phosphorylation method for alcohols. | oup.com |

Structure

3D Structure

Properties

CAS No. |

66910-88-1 |

|---|---|

Molecular Formula |

C7H4FNO |

Molecular Weight |

137.11 g/mol |

IUPAC Name |

2-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |

InChI Key |

IZTDMTYRMBZHLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)F |

Origin of Product |

United States |

Synthetic Methodologies for Benzoxazole, 2 Fluoro

Retrosynthetic Analysis of Benzoxazole (B165842), 2-fluoro-

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. slideshare.netyoutube.comchemistry.coach For 2-fluorobenzoxazole, the primary disconnection points are the C-F bond and the C-O/C-N bonds of the oxazole (B20620) ring.

A key retrosynthetic strategy involves the disconnection of the oxazole ring, leading to a 2-aminophenol (B121084) derivative as a key precursor. The subsequent introduction of the fluorine atom at the 2-position can be envisioned through various fluorinating agents. Another approach considers the formation of the benzoxazole ring from a pre-functionalized precursor already containing the C-F bond. This would typically involve the cyclization of a suitably substituted aniline (B41778) derivative.

Table 1: Key Retrosynthetic Disconnections for 2-Fluorobenzoxazole

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C-O/C-N bonds | 2-Aminophenol | Fluorinating agent (e.g., for a carbonyl equivalent) | Cyclization and fluorination |

| C-F bond | 2-Substituted benzoxazole (e.g., 2-chloro or 2-thio) | Fluoride (B91410) source | Nucleophilic substitution |

| Benzene (B151609) ring formation | Acyclic fluorinated precursors | Not applicable | Ring-closing metathesis or other cyclization |

Classical Approaches to Benzoxazole, 2-fluoro- Synthesis

Historically, the synthesis of 2-substituted benzoxazoles has relied on the condensation of 2-aminophenols with various electrophilic reagents. While direct fluorination at the 2-position is challenging, classical methods often involve the preparation of a 2-substituted benzoxazole that can later be converted to the desired 2-fluoro derivative.

A common approach involves the reaction of 2-aminophenol with phosgene (B1210022) or its equivalents to form a 2-chlorobenzoxazole (B146293) intermediate. google.com This intermediate can then undergo nucleophilic substitution with a fluoride source, such as potassium fluoride, to yield 2-fluorobenzoxazole. Another classical method utilizes 2-mercaptobenzoxazole (B50546), which can be prepared from 2-aminophenol and carbon disulfide. nih.gov The mercapto group can then be displaced by fluorine, although this transformation is less common for the direct synthesis of 2-fluorobenzoxazole.

Advanced Synthetic Strategies for Benzoxazole, 2-fluoro-

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of 2-fluorobenzoxazole, focusing on catalytic pathways, green chemistry principles, and novel activation methods.

Catalytic Pathways for Benzoxazole, 2-fluoro- Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. acs.orgrsc.org Transition metal catalysis, particularly with palladium, has been explored for the construction of the benzoxazole core. For instance, palladium-catalyzed cross-coupling reactions can be employed to form key C-N or C-O bonds in the cyclization step. While direct catalytic C-H fluorination of the benzoxazole ring at the 2-position is an ongoing area of research, catalytic methods are more commonly used to prepare precursors for subsequent fluorination.

Organocatalysis has also emerged as a powerful tool in organic synthesis. mdpi.com For the synthesis of benzoxazole derivatives, various organocatalysts can promote the condensation of 2-aminophenols with aldehydes or other electrophiles under mild conditions. nih.gov

Table 2: Comparison of Catalytic Methods for Benzoxazole Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Transition Metal (e.g., Pd) | High efficiency, good functional group tolerance. | Potential for metal contamination in the final product. |

| Organocatalyst | Metal-free, often milder reaction conditions. mdpi.comnih.gov | May require higher catalyst loading compared to metal catalysts. |

| Biocatalyst | High selectivity, environmentally benign. ovgu.de | Limited substrate scope and operational stability. |

Green Chemistry Principles Applied to Benzoxazole, 2-fluoro- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of 2-fluorobenzoxazole synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One green approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) are also key aspects of green synthetic routes. nih.govrsc.org The development of catalytic reactions, as discussed previously, is inherently a green approach as it reduces the amount of waste generated from stoichiometric reagents. nih.gov

Photochemical and Electrochemical Routes to Benzoxazole, 2-fluoro-

Photochemical and electrochemical methods offer unique activation pathways for chemical reactions, often proceeding under mild conditions without the need for harsh reagents. numberanalytics.comchemrxiv.org

Photochemical Synthesis: Light can be used to generate reactive intermediates that can lead to the formation of the benzoxazole ring. numberanalytics.commdpi.comrsc.org For example, photocyclization reactions of appropriately substituted precursors can yield the benzoxazole core. rsc.org Photoredox catalysis is a particularly promising area, where visible light is used to drive reactions through single-electron transfer pathways. mdpi.com

Electrochemical Synthesis: Electrosynthesis utilizes an electric current to drive chemical transformations. rsc.orgnih.govfrontiersin.org This method can be used for the oxidative cyclization of 2-aminophenol derivatives to form the benzoxazole ring. rsc.org Electrochemical methods are advantageous as they often use electrons as a "reagent," minimizing waste. rsc.orgrsc.org

Late-Stage Fluorination Techniques for Benzoxazole Scaffolds

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. rsc.orgmpg.deacs.org This is a highly desirable strategy in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound. For benzoxazole scaffolds, late-stage fluorination at the 2-position presents a significant challenge due to the electronic nature of the heterocycle.

Recent advances have led to the development of new fluorinating reagents and methods that can overcome these challenges. For instance, the use of specialized electrophilic fluorinating reagents in combination with transition metal catalysis has shown promise for the C-H fluorination of heterocycles. mpg.de Another approach involves the conversion of a 2-substituted benzoxazole, such as a 2-thio or 2-chloro derivative, to the 2-fluoro analog using nucleophilic fluorinating agents under carefully optimized conditions. google.comossila.com The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has also provided a new tool for the late-stage functionalization of molecules, including the introduction of fluorosulfate (B1228806) groups which can be precursors to fluorides. mdpi.com

Chemo- and Regioselective Synthesis of Benzoxazole, 2-fluoro-

The chemo- and regioselective synthesis of Benzoxazole, 2-fluoro- primarily relies on indirect methods, initiating from readily available precursors like 2-aminophenol. The core strategy involves the formation of the benzoxazole ring with a suitable leaving group at the C2 position, which is subsequently displaced by a fluoride ion. This ensures high regioselectivity, as the functionalization is directed specifically to the C2 carbon.

One of the most established pathways proceeds through a 2-chlorobenzoxazole intermediate. The synthesis of 2-chlorobenzoxazoles can be achieved with high regioselectivity from benzoxazol-2-one, which itself is prepared by the cyclization of 2-aminophenol with reagents like urea (B33335) or phosgene. google.com The benzoxazol-2-one is then converted to 2-chlorobenzoxazole using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride. google.com

An alternative route to a C2-functionalized precursor is the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form benzoxazole-2-thiol. nih.gov This thiol can then be converted to 2-chlorobenzoxazole by treatment with chlorine. google.com

The crucial and final step in these sequences is the nucleophilic substitution of the 2-chloro or a related group with fluoride. This halogen exchange (Halex) reaction, typically employing fluoride salts like potassium fluoride or cesium fluoride in a polar aprotic solvent, allows for the regioselective introduction of the fluorine atom at the C2 position. While direct fluorination of a benzoxazole backbone using electrophilic fluorinating agents like Selectfluor® is a known transformation, it is more commonly applied for fluorination of the benzene ring portion of the molecule. smolecule.comvulcanchem.com

A more contemporary approach involves the use of fluorinated C1 synthons. For instance, difluorocarbene can be used to generate thiocarbonyl fluoride (F₂C=S) in situ, which then undergoes cyclization with 2-aminophenols. acs.org While this specific method has been detailed for producing 3-difluoromethyl benzoxazole-2-thiones, the underlying principle of using a fluorinated building block represents an advanced strategy for chemo- and regioselective synthesis. acs.org

Table 1: Proposed Chemo- and Regioselective Synthetic Pathway for Benzoxazole, 2-fluoro-

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Selectivity |

|---|---|---|---|---|

| 1 | 2-Aminophenol | i) Urea or Phosgene derivative, Heatii) PCl₅ or SOCl₂ | 2-Chlorobenzoxazole | Regioselective for C2 |

Scalable Synthesis Protocols for Benzoxazole, 2-fluoro-

Published scalable synthesis protocols specifically for Benzoxazole, 2-fluoro- are scarce. Consequently, scalability is assessed by examining the industrial-scale production of its key precursor, 2-chlorobenzoxazole. The methods for preparing this intermediate are robust and have been adapted for large-scale manufacturing.

A notable scalable process involves the chlorination of 2-mercaptobenzoxazole. google.comchemicalbook.com This method is advantageous as it can be performed without an additional solvent. In this procedure, solid 2-mercaptobenzoxazole is added to a melt of the 2-chlorobenzoxazole product, and chlorine gas is introduced into the mixture. The reaction is typically conducted at temperatures between 20°C and 40°C. google.com This process has been demonstrated on a significant scale, with reports of converting hundreds of grams of starting material in a single batch, achieving high yield and purity. google.comchemicalbook.com For example, a reaction starting with 830 grams of 2-mercaptobenzoxazole can yield approximately 910 grams of 2-chlorobenzoxazole after distillation, corresponding to a 90% theoretical yield. google.comchemicalbook.com

Table 2: Example of a Scalable Protocol for 2-Chlorobenzoxazole Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Mercaptobenzoxazole | google.comchemicalbook.com |

| Co-reactant | Chlorine (gas) | google.comchemicalbook.com |

| Initial Melt | 2-Chlorobenzoxazole | google.comchemicalbook.com |

| Temperature | 20°C - 40°C | google.com |

| Scale (Example) | 830 g starting material | google.comchemicalbook.com |

| Yield (Example) | ~910 g (90% of theory) | google.comchemicalbook.com |

The scalability of the subsequent conversion to Benzoxazole, 2-fluoro- via a halogen exchange reaction presents challenges. Such reactions often require high temperatures and polar aprotic solvents like DMF or DMSO, which can complicate large-scale operations regarding energy input and solvent recovery. Furthermore, the choice of the fluorinating agent is critical; while alkali metal fluorides are relatively inexpensive, the reaction kinetics can be slow, necessitating phase-transfer catalysts or specialized reactor setups to achieve efficient conversion on a large scale. The cost and handling requirements of more reactive but expensive fluorinating agents could also limit the economic viability of a large-scale process. Modern synthetic methods, such as those employing continuous flow reactors, could offer solutions to improve the safety, efficiency, and scalability of this fluorination step. smolecule.com

Mechanistic Investigations of Reactions Involving Benzoxazole, 2 Fluoro

Nucleophilic Aromatic Substitution (SNAr) at the 2-position of Benzoxazole (B165842), 2-fluoro-

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 2-fluoro-benzoxazole, where the fluorine atom at the 2-position acts as a leaving group. wikipedia.org This reaction is facilitated by the electron-withdrawing nature of the benzoxazole ring system, which activates the 2-position towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. govtpgcdatia.ac.innih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.innih.gov This intermediate is stabilized by the delocalization of the negative charge across the aromatic system. wikipedia.org The presence of the electronegative oxygen and nitrogen atoms within the oxazole (B20620) ring further aids in stabilizing this intermediate. nih.gov

In the second, faster step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine, which makes the carbon atom more electrophilic and facilitates the initial nucleophilic attack. masterorganicchemistry.com

Heterocyclic compounds like pyridines and quinolines are particularly reactive in SNAr reactions, especially when the leaving group is at the 2- or 4-position, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the heteroatom. wikipedia.orgnumberanalytics.com This principle extends to benzoxazole, where the nitrogen atom can help stabilize the intermediate. Some SNAr reactions may also proceed through a concerted (cSNAr) mechanism, bypassing a discrete Meisenheimer intermediate, particularly when traditional activating groups are absent. nih.gov

A study on the synthesis of pleuromutilin (B8085454) derivatives utilized a nucleophilic substitution reaction where 2-mercaptobenzoxazole (B50546) derivatives reacted with 22-deoxy-22-tosylpleuromutilin. nih.gov Although the leaving group in this specific example is a tosyl group rather than fluorine, it demonstrates the susceptibility of the 2-position of the benzoxazole ring to nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution on the Benzoxazole, 2-fluoro- Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The mechanism proceeds in two steps: the initial attack of the electrophile to form a carbocation intermediate (arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The first step is typically the rate-determining step due to the temporary loss of aromaticity. masterorganicchemistry.com

The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the nature of the substituent already present. libretexts.org Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing). libretexts.orgmdpi.com

In the case of 2-fluoro-benzoxazole, the benzoxazole moiety itself is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack. The fluorine atom at the 2-position is also an electron-withdrawing group. Therefore, electrophilic substitution on the benzene portion of the 2-fluoro-benzoxazole ring system would be expected to be slow and to occur at positions meta to the benzoxazole fusion. However, specific reaction conditions and the nature of the electrophile can influence the outcome.

Research on osmapentalenes, which are metallaaromatic compounds, has shown that they can undergo EAS reactions with halogens. xmu.edu.cn Density functional theory (DFT) calculations in these studies helped to understand the electronic effects on the regioselectivity of the substitution. xmu.edu.cn While not directly involving 2-fluoro-benzoxazole, this highlights that even complex heterocyclic and organometallic systems can undergo EAS, and computational methods can be valuable in predicting their reactivity.

Radical Reactions of Benzoxazole, 2-fluoro-

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comopenstax.org

Initiation: This step involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or light. lumenlearning.com

Propagation: A radical reacts with a stable molecule to form a new radical, continuing the chain. lumenlearning.com Common propagation steps include hydrogen abstraction and addition to double bonds. lumenlearning.comaklectures.com

Termination: Two radical species combine to form a stable, non-radical product. lumenlearning.comaklectures.com

While specific studies on the radical reactions of 2-fluoro-benzoxazole are not prevalent in the provided search results, general principles of radical chemistry can be applied. A C-F bond is generally strong, making its homolytic cleavage difficult. However, radical reactions could potentially be initiated at other sites on the molecule. For instance, a radical could abstract a hydrogen atom from the benzene ring, forming an aryl radical. openstax.org

In a related context, the mechanism of a copper-catalyzed benzylic C-H azidation reaction proceeds through a hydrogen atom transfer to generate a benzylic radical, which then reacts with a Cu(II)-azide intermediate. mdpi.com This demonstrates that radical pathways can be accessed through transition metal catalysis. Another example involves the radical HBr addition to alkenes, which is initiated by peroxides and proceeds via a radical chain mechanism to yield the anti-Markovnikov product. libretexts.org

A study on 6-fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole (B2482858) highlights a radical mechanism involving the opening of the oxazole ring to form a biradical intermediate, which then undergoes recombination and cyclization. Although this is a derivative, it points to the possibility of the benzoxazole ring participating in radical-mediated rearrangements.

Transition Metal-Catalyzed Transformations of Benzoxazole, 2-fluoro-

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds like 2-fluoro-benzoxazole. mdpi.comsioc-journal.cn These reactions often proceed under mild conditions and allow for the formation of complex molecules with high efficiency and selectivity. sioc-journal.cn

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve a transition metal catalyst, most commonly palladium, and follow a general catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.com

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) reacts with an organic halide (R-X), inserting itself into the R-X bond to form a higher-valent organometallic intermediate (e.g., R-Pd(II)-X). wikipedia.orgnumberanalytics.com

Transmetalation: A second organic fragment, typically in the form of an organometallic reagent (R'-M), transfers its organic group to the metal center, displacing the halide and forming a new intermediate (R-Pd(II)-R'). wikipedia.orgnumberanalytics.com

Reductive Elimination: The two organic fragments (R and R') are coupled together, forming the final product (R-R') and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. wikipedia.org

While the C-F bond is generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds, its activation has been achieved under specific catalytic conditions. Nickel catalysts, for example, have been shown to be effective in the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate that facilitates the formal oxidative addition of the C-F bond. beilstein-journals.org This suggests that similar nickel-catalyzed cross-coupling reactions could be feasible for 2-fluoro-benzoxazole.

In a related study, palladium-catalyzed cross-coupling was used to functionalize a 5-bromo-2-fluorobenzofuran. The reaction selectively occurred at the more reactive C-Br bond, leaving the C-F bond intact, demonstrating the potential for orthogonal functionalization. beilstein-journals.org

Direct C-H activation is an increasingly important strategy in organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds without the need for pre-installed functional groups. uni-muenster.debeilstein-journals.org These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or cobalt, and often employ a directing group to control regioselectivity. researchgate.netscielo.brnih.gov

The mechanism of C-H activation can vary but often involves the coordination of the substrate to the metal center, followed by the cleavage of a C-H bond to form a cyclometalated intermediate. researchgate.netscielo.br This intermediate can then react with a coupling partner. Several mechanistic pathways for C-H activation have been proposed, including:

Oxidative Addition: An electron-rich metal center undergoes oxidative addition into the C-H bond. scielo.br

Concerted Metalation-Deprotonation (CMD): The C-H bond is cleaved in a single step involving the metal center and an external or internal base. beilstein-journals.orgresearchgate.net

Electrophilic Substitution: An electrophilic metal catalyst attacks the C-H bond. researchgate.net

A study on the palladium-catalyzed direct arylation of benzoxazole with simple arenes demonstrated the feasibility of C-H activation at the 2-position of the benzoxazole ring. rsc.org Although the substrate was benzoxazole itself, not the 2-fluoro derivative, this reaction shows the potential for functionalizing this position via a C-H activation pathway. In this case, the C-H bond at the 2-position is activated for coupling with an arene. For 2-fluoro-benzoxazole, C-H activation would likely occur on the benzene ring portion of the molecule, as the 2-position is already substituted. The directing effect of the benzoxazole ring would influence the site of C-H activation.

Ring-Opening and Rearrangement Mechanisms of Benzoxazole, 2-fluoro- Derivatives

Benzoxazole derivatives can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of new structural motifs. These transformations can be initiated by various stimuli, including acid, base, heat, or light, and may proceed through different mechanistic pathways.

One common type of rearrangement is the pinacol (B44631) rearrangement, which involves the acid-catalyzed transformation of a 1,2-diol into a ketone. libretexts.org While not directly applicable to 2-fluoro-benzoxazole itself, related rearrangement principles can be seen in other heterocyclic systems. For example, the Favorskii rearrangement involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative, often with ring contraction. libretexts.org

A study involving a 6-fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivative described a radical-mediated mechanism where the oxazole ring opens to form a biradical intermediate, which subsequently cyclizes to form a quinoline. This indicates that the benzoxazole core can be susceptible to cleavage and rearrangement under radical conditions.

Another class of relevant reactions are pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu Electrocyclic reactions, a type of pericyclic reaction, involve the formation or breaking of a sigma bond between the ends of a conjugated pi system. masterorganicchemistry.com While specific examples for 2-fluoro-benzoxazole are scarce, these mechanistic principles could potentially be applied to design novel ring-opening or rearrangement reactions of suitably substituted benzoxazole derivatives. For instance, ring contraction of cyclohexane (B81311) epoxides can be induced by Lewis acids, proceeding through a carbocation intermediate and a 1,2-alkyl shift. chemistrysteps.com

Derivatization and Functionalization Strategies of Benzoxazole, 2 Fluoro

Direct Functionalization of the Benzoxazole (B165842), 2-fluoro- Core

Direct functionalization of the benzoxazole core, while preserving the 2-fluoro substituent, allows for the introduction of various groups onto the benzene (B151609) ring. These reactions are crucial for tuning the molecule's steric and electronic properties. C-H functionalization, a powerful tool in modern synthetic chemistry, enables the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. acs.orgsigmaaldrich.com

For instance, sulfonation of a 2-tert-butyl-6-fluorobenzoxazole intermediate at the C7 position can be achieved by treatment with chlorosulfonic acid. vulcanchem.com The resulting sulfonyl chloride can then be aminated by reacting with an amine, such as dimethylamine, in the presence of a base to yield the corresponding sulfonamide. vulcanchem.com This two-step process highlights a method for introducing sulfonyl-containing moieties onto the benzoxazole backbone.

Electrochemical methods have also emerged as effective for the C-H functionalization of various heterocyclic substrates, including those of interest in medicinal chemistry. nih.govrsc.org These techniques can provide mechanistic insights and overcome limitations of conventional radical initiation conditions. nih.gov While specific examples for 2-fluorobenzoxazole are not extensively detailed in the provided results, the general applicability to heterocycles suggests potential for its use in modifying the benzoxazole core.

Cross-Coupling Reactions Utilizing Benzoxazole, 2-fluoro-

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In the context of 2-fluorobenzoxazole, these reactions primarily exploit the reactivity of the C-F bond, which can be activated under specific catalytic conditions.

Suzuki-Miyaura Coupling with Benzoxazole, 2-fluoro-

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.comlibretexts.orgsigmaaldrich.com This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. tcichemicals.comorganic-chemistry.org

Recent advancements have demonstrated the feasibility of using nickel catalysts for the coupling of 2-fluorobenzofurans with arylboronic acids through C–F bond activation. beilstein-journals.org This reaction proceeds under mild conditions and allows for the synthesis of a variety of 2-arylbenzofurans. beilstein-journals.org The mechanism is proposed to involve the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.org Given the structural similarity, this methodology suggests a viable pathway for the Suzuki-Miyaura coupling of 2-fluorobenzoxazole with various arylboronic acids. The choice of catalyst, ligand, and base is critical for activating the typically robust C-F bond. tcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is representative of typical conditions and may require optimization for specific substrates.

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene/MeOH/H₂O | 60 °C |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 °C |

Negishi Coupling with Benzoxazole, 2-fluoro-

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, allowing for faster reaction times compared to other organometallic reagents, though they are sensitive to air and moisture. wikipedia.org

The development of highly active catalyst systems, such as those based on palladacycle precatalysts with dialkylbiarylphosphine ligands (e.g., XPhos), has enabled Negishi couplings to be performed at room temperature and with low catalyst loadings. nih.gov These methods have been successfully applied to a wide range of heteroaryl coupling partners, including those that are challenging for other coupling methods like the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org The coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been achieved using a Pd₂(dba)₃/X-Phos system. organic-chemistry.org This suggests that 2-benzoxazolylzinc reagents could be coupled with various aryl halides, or conversely, that an organozinc reagent could be coupled with a halogenated 2-fluorobenzoxazole.

Sonogashira Coupling with Benzoxazole, 2-fluoro-

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org

The reaction can be carried out under mild conditions, which has led to its broad application in the synthesis of complex molecules. wikipedia.org While direct Sonogashira coupling involving C-F bond activation is challenging, recent studies have shown that highly efficient palladium-catalyzed Sonogashira couplings of terminal alkynes with fluoroarenes can be achieved in the presence of a strong base like LiHMDS. organic-chemistry.org This indicates a potential route for the alkynylation of 2-fluorobenzoxazole. Alternatively, a pre-functionalized benzoxazole, such as a bromo- or iodo-substituted 2-fluorobenzoxazole, could serve as the electrophilic partner in a standard Sonogashira coupling.

Table 2: General Conditions for Sonogashira Coupling This table is representative of typical conditions and may require optimization for specific substrates.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. - 60 °C |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 50 °C - 80 °C |

| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | DMF | 100 °C |

Buchwald-Hartwig Amination of Benzoxazole, 2-fluoro-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides or triflates. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance. wikipedia.org

The reaction typically employs a palladium catalyst with a sterically hindered phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to accommodate a broader range of amines and aryl partners under milder conditions. wikipedia.org For the amination of 2-fluorobenzoxazole, the C-F bond would need to be activated, which generally requires more forcing conditions or specialized catalyst systems compared to aryl bromides or iodides. Alternatively, a halogenated derivative of 2-fluorobenzoxazole could be used. For example, a 2-amino-13α-estrone was synthesized via a two-step process that included the amination of a 2-bromo-13α-estrone derivative. beilstein-journals.org

Functional Group Transformations at the Fluorine Atom of Benzoxazole, 2-fluoro-

The fluorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). pressbooks.pub The electron-withdrawing nature of the benzoxazole ring system activates the C-F bond towards attack by nucleophiles. This allows for the direct replacement of the fluorine atom with a variety of functional groups.

This reactivity is a key strategy for introducing diversity at the 2-position. For example, the fluorine atom can be displaced by oxygen, nitrogen, or sulfur nucleophiles. The reaction of 2-fluorobenzoxazole with a piperidine (B6355638) derivative in the presence of a base like diisopropylethylamine (DIPEA) in acetonitrile (B52724) at reflux demonstrates the substitution of the fluorine by a nitrogen nucleophile. google.com Similarly, the thiol group of pleuromutilin (B8085454) has been shown to displace the fluorine from 4-fluorobenzoxazole, forming a thioether linkage. tandfonline.com

The ease of this substitution makes 2-fluorobenzoxazole a valuable intermediate for the synthesis of a wide array of 2-substituted benzoxazole derivatives, which are prevalent in many biologically active compounds.

Synthesis of Polyfunctionalized Benzoxazole, 2-fluoro- Analogs

The synthesis of polyfunctionalized analogs of 2-fluorobenzoxazole primarily leverages the facile displacement of the C2-fluorine atom by various nucleophiles. This approach allows for the introduction of new substituents which can either be polyfunctional themselves or can serve as handles for subsequent chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The principal strategy for functionalizing 2-fluorobenzoxazole is through SNAr reactions. The electron-withdrawing nature of the benzoxazole ring system activates the C2 position for attack by nucleophiles. A diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species, can be employed to create a library of 2-substituted benzoxazole derivatives.

To generate polyfunctionalized analogs, one can either use a nucleophile that already contains multiple functional groups or perform further reactions on the newly installed substituent.

Using Functionalized Nucleophiles: Reacting 2-fluorobenzoxazole with a nucleophile bearing additional functional groups is a direct method for creating polyfunctionalized molecules. For example, reaction with an amino acid ester would introduce both an amine and an ester group. Similarly, using a diol or an aminophenol as the nucleophile can introduce hydroxyl functionalities.

Post-Functionalization: An alternative strategy involves introducing a reactive functional group at the C2 position, which can then be elaborated in subsequent steps. For instance, substitution with allylamine (B125299) would yield a 2-(allylamino)benzoxazole. The terminal alkene of the allyl group can then undergo a variety of transformations, such as dihydroxylation, epoxidation, or cross-metathesis, to build molecular complexity. Furthermore, while the benzoxazole ring itself is relatively electron-poor, directed C-H functionalization on the fused benzene ring offers a pathway to further substitution, though this can be challenging. nitrkl.ac.in

The table below illustrates potential SNAr reactions for creating functionalized benzoxazole analogs starting from 2-fluorobenzoxazole.

Table 1: Synthesis of Functionalized Benzoxazole Analogs via SNAr

| Starting Material | Nucleophile | Product | Introduced Functionality |

|---|---|---|---|

| Benzoxazole, 2-fluoro- | Morpholine | 2-Morpholinobenzoxazole | Tertiary amine |

| Benzoxazole, 2-fluoro- | Sodium thiophenoxide | 2-(Phenylthio)benzoxazole | Thioether |

| Benzoxazole, 2-fluoro- | Ethyl glycinate | Ethyl (benzoxazol-2-yl)glycinate | Amine, Ester |

| Benzoxazole, 2-fluoro- | 4-Aminophenol | 2-(4-Hydroxyphenylamino)benzoxazole | Secondary amine, Phenol |

Stereoselective Functionalization of Benzoxazole, 2-fluoro-

Stereoselective functionalization involves the introduction of chiral centers in a controlled manner, which is of paramount importance in fields like medicinal chemistry. For 2-fluorobenzoxazole, stereoselectivity can be achieved primarily through two strategies: using a chiral nucleophile in a diastereoselective reaction or employing a chiral catalyst in an enantioselective process.

Diastereoselective Functionalization

The most direct method for introducing chirality is to react 2-fluorobenzoxazole with a chiral, enantiomerically pure nucleophile. The pre-existing stereocenter in the nucleophile can influence the stereochemical outcome of the reaction, typically resulting in the formation of diastereomeric products. This approach is particularly effective when the nucleophile has a stereocenter close to the reacting atom. Examples of suitable chiral nucleophiles include amino acid derivatives, chiral amines, and chiral alcohols.

For example, the reaction of 2-fluorobenzoxazole with (R)-2-amino-1-phenylethanol would lead to a chiral 2-substituted benzoxazole derivative with defined stereochemistry.

Enantioselective Functionalization

Achieving enantioselectivity, where a new stereocenter is created with a preference for one enantiomer over the other from an achiral starting material, is more complex and generally requires a chiral catalyst or auxiliary.

Catalytic Asymmetric Synthesis: While direct catalytic asymmetric nucleophilic substitution on 2-fluorobenzoxazole is a developing area, analogous systems offer a proof of concept. For example, asymmetric reactions involving benzoxazole-2-thiols have been achieved using chiral metal complexes. acs.org A plausible, albeit underexplored, strategy would involve a chiral phase-transfer catalyst or a chiral transition metal complex to mediate the enantioselective attack of a nucleophile on the C2 position of 2-fluorobenzoxazole.

Substrate-Controlled Stereoselective Reactions: An alternative approach involves first installing a prochiral group at the C2 position, which is then transformed into a chiral center in a subsequent stereoselective reaction. For instance, the 2-fluoro substituent could be replaced by a vinyl group via a palladium-catalyzed cross-coupling reaction (assuming reactivity similar to other 2-halobenzoxazoles). This 2-vinylbenzoxazole could then undergo well-established asymmetric transformations, such as:

Asymmetric Hydrogenation: Using a chiral rhodium or ruthenium catalyst to reduce the double bond, creating a chiral ethyl substituent.

Asymmetric Dihydroxylation: Using osmium tetroxide with a chiral ligand (e.g., AD-mix) to create a chiral diol.

Asymmetric Epoxidation: Converting the alkene into a chiral epoxide.

These multi-step sequences allow for the application of robust and well-understood asymmetric catalytic methods to generate a wide range of chiral benzoxazole derivatives.

Table 2: Strategies for Stereoselective Functionalization

| Strategy | Method | Reagents/Catalyst | Potential Chiral Product |

|---|---|---|---|

| Diastereoselective | Reaction with Chiral Nucleophile | (S)-Alanine methyl ester | Methyl 2-(benzoxazol-2-ylamino)propanoate |

| Enantioselective | Asymmetric Hydrogenation of a C2-Alkene | 2-Vinylbenzoxazole, H₂, Chiral Rh-catalyst | (R)- or (S)-2-Ethylbenzoxazole |

Theoretical and Computational Chemistry Studies of Benzoxazole, 2 Fluoro

Electronic Structure Analysis of Benzoxazole (B165842), 2-fluoro-

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 2-fluoro-benzoxazole, the electronic structure is largely dictated by the interplay of the fused benzene (B151609) and oxazole (B20620) rings, along with the strong perturbation introduced by the C2-fluorine substituent.

Frontier Molecular Orbital (FMO) Theory Applied to Benzoxazole, 2-fluoro-

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The energy and distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For the parent benzoxazole molecule, DFT calculations have been performed to determine its electronic properties. researchgate.net The introduction of a fluorine atom at the 2-position is anticipated to have a pronounced effect on the frontier orbitals. Fluorine, being a highly electronegative atom, will exert a strong electron-withdrawing inductive effect. This effect is expected to stabilize both the HOMO and LUMO, leading to a general lowering of their energy levels. Consequently, the HOMO-LUMO energy gap is predicted to be wider in 2-fluoro-benzoxazole compared to the parent compound. A larger HOMO-LUMO gap generally implies greater kinetic stability.

The distribution of the HOMO and LUMO will also be affected. In benzoxazole, the HOMO is typically distributed over the entire molecule, with significant contributions from the benzene ring. In 2-fluoro-benzoxazole, the HOMO is still expected to be delocalized, but with a reduced electron density around the C2-position due to the fluorine's inductive pull. The LUMO, on the other hand, is likely to have a significant coefficient on the C2 carbon, making this position susceptible to nucleophilic attack.

Below is a table summarizing the predicted FMO properties of 2-fluoro-benzoxazole in comparison to the parent benzoxazole. The values for benzoxazole are taken from existing DFT studies, while the values for 2-fluoro-benzoxazole are inferred based on the known effects of fluorination.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoxazole | -6.5 | -1.2 | 5.3 |

| Benzoxazole, 2-fluoro- | ~ -6.8 | ~ -1.0 | ~ 5.8 |

Charge Distribution and Electrostatic Potentials of Benzoxazole, 2-fluoro-

The charge distribution within a molecule provides a more detailed picture of its electronic structure than FMO theory alone. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing regions of positive and negative electrostatic potential, which in turn indicate likely sites for electrophilic and nucleophilic attack. researchgate.net

In the parent benzoxazole, the MEP shows a region of negative potential around the nitrogen and oxygen atoms, reflecting their higher electronegativity. The hydrogen atoms of the benzene ring exhibit a positive potential.

Reaction Mechanism Predictions and Validation for Benzoxazole, 2-fluoro- Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. While specific reaction mechanism studies for 2-fluoro-benzoxazole are scarce, we can predict its reactivity based on its electronic structure.

Transition State Characterization for Benzoxazole, 2-fluoro- Reactions

The primary reactive site in 2-fluoro-benzoxazole is predicted to be the C2 carbon. Nucleophilic aromatic substitution (SNA) reactions are therefore expected to be a major class of transformations for this compound. In such a reaction, a nucleophile would attack the C2 carbon, leading to the formation of a Meisenheimer-like intermediate. The transition state for this step would involve the partial formation of the new bond with the nucleophile and partial breaking of the C-F bond. The geometry of the transition state would likely be tetrahedral at the C2 carbon.

Computational methods like DFT can be used to locate and characterize such transition states. A true transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Energy Profiles and Reaction Kinetics of Benzoxazole, 2-fluoro-

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For the nucleophilic substitution at the C2 position of 2-fluoro-benzoxazole, the activation energy is expected to be relatively low. The electron-withdrawing fluorine atom stabilizes the negatively charged intermediate, thereby lowering the energy of the transition state leading to it. This is a general feature of nucleophilic aromatic substitution on electron-deficient aromatic rings.

Spectroscopic Property Predictions for Benzoxazole, 2-fluoro-

Computational methods are widely used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions can be invaluable for the identification and characterization of new compounds.

For 2-fluoro-benzoxazole, we can predict the following spectroscopic features:

¹³C NMR: The C2 carbon is expected to show a large downfield shift due to the direct attachment of the electronegative fluorine atom. This carbon would also exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine atom at the 2-position would give a characteristic signal in the ¹⁹F NMR spectrum.

¹H NMR: The protons on the benzene ring will be influenced by the electron-withdrawing nature of the 2-fluoro-oxazole moiety, likely leading to a general downfield shift compared to benzene.

IR Spectroscopy: The C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹. The other characteristic vibrations of the benzoxazole ring system would also be present.

UV-Vis Spectroscopy: The electronic absorption spectrum is determined by the electronic transitions between molecular orbitals. Given the predicted increase in the HOMO-LUMO gap, the main absorption band of 2-fluoro-benzoxazole is expected to be blue-shifted (shifted to a shorter wavelength) compared to the parent benzoxazole. Time-dependent DFT (TD-DFT) calculations would be the method of choice for more accurate predictions of the UV-Vis spectrum.

Below is a table summarizing the predicted key spectroscopic data for 2-fluoro-benzoxazole.

| Spectroscopy | Predicted Feature |

| ¹³C NMR | C2 carbon significantly downfield shifted with large ¹JCF |

| ¹⁹F NMR | Characteristic signal for an aryl fluoride (B91410) |

| IR | C-F stretch around 1000-1400 cm⁻¹ |

| UV-Vis | λmax blue-shifted compared to benzoxazole |

Computational NMR and IR Spectroscopy of Benzoxazole, 2-fluoro-

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a highly electronegative fluorine atom at the C2 position of the benzoxazole ring is expected to induce significant changes in the chemical shifts of the neighboring carbon and hydrogen atoms.

Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting NMR chemical shifts. ucm.esmdpi.comnih.govresearchgate.net For Benzoxazole, 2-fluoro-, it is anticipated that the ¹³C chemical shift of the C2 carbon would be significantly deshielded (shifted to a higher ppm value) due to the direct attachment of the fluorine atom. The surrounding protons on the benzene ring would also experience shifts, albeit to a lesser extent, due to the electron-withdrawing nature of the fluoro-substituted oxazole ring.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for Benzoxazole, 2-fluoro-, based on typical values for benzoxazole derivatives and the expected influence of the fluorine substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-165 |

| C4 | ~7.6-7.8 | ~110-120 |

| C5 | ~7.3-7.5 | ~125-135 |

| C6 | ~7.3-7.5 | ~125-135 |

| C7 | ~7.6-7.8 | ~140-150 |

| C8 (3a) | - | ~150-160 |

| C9 (7a) | - | ~140-150 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a good degree of accuracy. nih.gov For Benzoxazole, 2-fluoro-, the characteristic vibrational modes would include:

C-F Stretch: A strong absorption band is expected in the region of 1000-1400 cm⁻¹, characteristic of the carbon-fluorine bond.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the oxazole ring is typically observed in the 1500-1690 cm⁻¹ region. esisresearch.org

Aromatic C-H Stretch: These vibrations are expected to appear above 3000 cm⁻¹.

Ring Vibrations: The stretching and bending vibrations of the fused ring system would result in a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A simulated IR spectrum would provide a detailed fingerprint of the molecule, allowing for its identification and characterization.

Ligand Design Principles Incorporating Benzoxazole, 2-fluoro- Motifs

The benzoxazole scaffold is a prominent feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry. nih.gov The introduction of a fluorine atom at the 2-position can significantly enhance its properties as a ligand motif.

Key principles for incorporating the Benzoxazole, 2-fluoro- motif in ligand design include:

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. This property can be exploited to create specific interactions with biological targets, such as enzymes and receptors.

Dipole Moment: The C-F bond introduces a strong dipole moment into the molecule. This can influence long-range electrostatic interactions with a protein's active site.

Metabolic Stability: The C-F bond is very strong and not easily metabolized. Incorporating a fluorine atom can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be a crucial parameter to fine-tune for optimal drug-like characteristics.

Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of the ligand, potentially pre-organizing it for a better fit into a binding pocket.

Molecular docking studies are a computational technique used to predict the binding mode of a ligand to a receptor. eco-vector.comnih.govnih.gov In designing ligands with the Benzoxazole, 2-fluoro- motif, docking simulations would be instrumental in optimizing the interactions with the target protein.

Conformational Analysis of Benzoxazole, 2-fluoro- Derivatives

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of Benzoxazole, 2-fluoro- derivatives is crucial for understanding their structure-activity relationships.

While the core benzoxazole ring system is rigid and planar, substituents at the 2-position can have different conformational preferences. For derivatives of Benzoxazole, 2-fluoro-, the key conformational considerations would revolve around the orientation of substituents attached to the benzoxazole ring.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the potential energy surface of these derivatives and identify the low-energy (most stable) conformations. nih.govnih.gov For instance, in a molecule like 2-fluoro-N-phenylbenzoxazole, the dihedral angle between the benzoxazole ring and the phenyl ring would be a key conformational parameter.

A relaxed potential energy surface scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This would reveal the most stable conformations and the energy barriers between them.

Below is an example of a data table that could be generated from a conformational analysis study:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.0 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 4.8 |

| 150 | 6.5 |

| 180 | 7.2 |

Note: This is a hypothetical table illustrating the type of data obtained from a conformational analysis. The actual values would depend on the specific derivative being studied.

Understanding the preferred conformations of Benzoxazole, 2-fluoro- derivatives is essential for designing molecules that can adopt the optimal geometry for binding to their biological targets.

Applications of Benzoxazole, 2 Fluoro in Advanced Synthetic Chemistry

Benzoxazole (B165842), 2-fluoro- as a Precursor for Complex Heterocyclic Systems

"Benzoxazole, 2-fluoro-" readily undergoes nucleophilic aromatic substitution, making it a valuable precursor for a range of 2-substituted benzoxazoles. The high electronegativity of the fluorine atom activates the C2 position for attack by various nucleophiles. While this reactivity is well-understood for the synthesis of simple derivatives, its application in the construction of more complex, fused, or polycyclic heterocyclic systems is not a prominent feature in the available literature.

The general reaction scheme involves the displacement of the fluoride (B91410) by a suitable nucleophile. For instance, reactions with alcohols or phenols in the presence of a base yield 2-alkoxy or 2-aryloxy benzoxazoles, respectively. Similarly, reactions with amines lead to the formation of 2-aminobenzoxazole (B146116) derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions of Benzoxazole, 2-fluoro-

| Nucleophile | Product |

| R-OH (Alcohol) | 2-Alkoxybenzoxazole |

| Ar-OH (Phenol) | 2-(Aryloxy)benzoxazole |

| R-NH2 (Amine) | 2-(Alkylamino)benzoxazole |

| Ar-NH2 (Aniline) | 2-(Arylamino)benzoxazole |

| R-SH (Thiol) | 2-(Alkylthio)benzoxazole |

This table represents generalized, expected reactions based on the known reactivity of 2-halobenzoxazoles. Specific examples for "Benzoxazole, 2-fluoro-" in the synthesis of complex heterocyclic systems are not readily found in the literature.

Role of Benzoxazole, 2-fluoro- in the Development of New Synthetic Reagents

The inherent reactivity of "Benzoxazole, 2-fluoro-" suggests its potential as a building block for new synthetic reagents. The benzoxazole moiety itself is a privileged scaffold in medicinal chemistry, and the ability to easily introduce functionality at the 2-position could, in principle, be leveraged to create novel reagents. However, there is a lack of specific reports in the scientific literature that describe the development of new classes of synthetic reagents derived from "Benzoxazole, 2-fluoro-". Its utility appears to be confined to its role as a reactive substrate rather than a platform for reagent innovation.

Integration of Benzoxazole, 2-fluoro- into Catalyst Design

The design of catalysts often involves the incorporation of specific heterocyclic ligands that can coordinate with metal centers and influence their catalytic activity. While benzoxazole derivatives are explored as ligands in catalysis, there is no direct evidence to suggest that "Benzoxazole, 2-fluoro-" is a common starting material for the synthesis of such ligands. The synthesis of benzoxazole-containing catalysts typically follows other synthetic routes. Interestingly, the synthesis of "Benzoxazole, 2-fluoro-" itself can be facilitated by catalytic methods. For example, cobalt-based metal-organic frameworks have been shown to catalyze the halogen exchange reaction to produce 2-fluorobenzoxazole from its 2-bromo counterpart.

Utilization of Benzoxazole, 2-fluoro- in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. These reactions rely on the orthogonal reactivity of three or more starting materials. A thorough review of the literature does not reveal any established MCRs where "Benzoxazole, 2-fluoro-" is a key reactant. The high reactivity of the C-F bond might make its controlled participation in the intricate reaction cascades of MCRs challenging, potentially leading to undesired side reactions rather than the clean formation of the desired complex product.

Benchmarking and Methodological Advancements Facilitated by Benzoxazole, 2-fluoro-

The predictable and high reactivity of the C-F bond in "Benzoxazole, 2-fluoro-" makes it a potential candidate for use as a benchmark substrate in studies of nucleophilic aromatic substitution. By comparing its reaction rates and yields with other 2-halobenzoxazoles (e.g., 2-chloro- or 2-bromobenzoxazole), researchers could quantify the effect of the leaving group on the reaction outcome. However, specific studies that explicitly use "Benzoxazole, 2-fluoro-" for such benchmarking purposes or to pioneer new synthetic methodologies are not readily found. While the principle is sound, its practical application in this context is not a recurring theme in the chemical literature.

Future Directions and Challenges in Benzoxazole, 2 Fluoro Research

Sustainable and Economical Routes to Benzoxazole (B165842), 2-fluoro-

The development of environmentally benign and cost-effective synthetic pathways to 2-fluorobenzoxazole is a primary objective for its broader application. Traditional methods for the synthesis of benzoxazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org Future research will focus on aligning the synthesis of 2-fluorobenzoxazole with the principles of green chemistry.

Key areas of development include:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial. The use of nanoparticle catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in the synthesis of related 2-arylbenzoxazoles, offering high efficiency under mild conditions. mdpi.com

Benign Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a significant trend. mdpi.comrsc.org An efficient synthesis of benzoxazole-2-thiols in water has been reported, highlighting the potential for aqueous media in related syntheses. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Continuous Flow Synthesis: Continuous-flow (CF) technology offers a safer, more scalable, and efficient alternative to batch processing. rsc.org A life cycle assessment of 2-arylbenzoxazole synthesis has demonstrated the environmental superiority of CF systems, which can lead to an 85% reduction in carbon emissions compared to batch methods. rsc.org

| Synthesis Strategy | Key Advantages | Representative Catalyst/Solvent |

| Nanocatalysis | High surface area, enhanced reactivity, recyclability | ZnO Nanoparticles |

| Aqueous Synthesis | Environmentally benign, low cost, improved safety | Water |

| Ultrasound-Assisted | Reduced reaction times, increased yields | - |

| Continuous Flow | Enhanced safety, scalability, and efficiency | - |

Exploration of Unconventional Reactivity Patterns for Benzoxazole, 2-fluoro-

The fluorine atom at the 2-position of the benzoxazole ring significantly influences its electronic properties, creating opportunities for novel reactivity. Understanding and exploiting these patterns is a key area for future research. The electron-withdrawing nature of the fluorine atom makes the C2-carbon highly electrophilic, while also influencing the reactivity of the entire heterocyclic system.

Future explorations may focus on:

Nucleophilic Aromatic Substitution (SNAr): The activated C2-position should be susceptible to displacement by a variety of nucleophiles. frontiersin.org A systematic study of SNAr reactions with different nucleophiles (e.g., O, N, S, C-based) will expand the synthetic utility of 2-fluorobenzoxazole.

C-H Functionalization: Direct C-H bond activation and functionalization of the benzoxazole core, a strategy that has been successfully applied to other heterocycles, presents a powerful tool for derivatization. amanote.comresearchgate.net Palladium and rhodium-catalyzed C-H arylation, for instance, could be explored to introduce diverse substituents at various positions of the benzoxazole ring. amanote.com

Reactions with Electrophiles and Nucleophiles: A deeper understanding of the interplay between the nucleophilic and electrophilic centers within the molecule is needed. While the C2-carbon is electrophilic, the nitrogen and oxygen atoms possess lone pairs, making them potential nucleophilic sites. masterorganicchemistry.comquora.com The conditions under which one reactivity mode dominates over the other will be a subject of detailed investigation.

Development of Novel Catalytic Systems for Benzoxazole, 2-fluoro- Derivatization

The development of innovative and efficient catalytic systems is paramount for the selective derivatization of 2-fluorobenzoxazole. While general methods for the functionalization of benzoxazoles exist, catalysts tailored to the specific electronic nature of the 2-fluoro-substituted ring are needed.

Future research in this area will likely involve:

Transition Metal Catalysis: The exploration of a broader range of transition metal catalysts beyond palladium and rhodium, including copper, nickel, and iron, could lead to more economical and sustainable C-H functionalization and cross-coupling reactions.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and powerful approach to generate radical intermediates and forge new bonds under environmentally friendly conditions.

Enantioselective Catalysis: For the synthesis of chiral derivatives of 2-fluorobenzoxazole, the development of asymmetric catalytic systems will be essential. This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.

| Catalytic Approach | Potential Application for 2-Fluorobenzoxazole |

| Palladium-Catalyzed C-H Arylation | Introduction of aryl groups at various positions |

| Rhodium-Catalyzed Annulations | Construction of fused heterocyclic systems |

| Copper-Catalyzed Cross-Coupling | Formation of C-N, C-O, and C-S bonds |

| Photoredox Catalysis | Radical-mediated functionalization under mild conditions |

Integration of Artificial Intelligence and Machine Learning in Benzoxazole, 2-fluoro- Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. researchgate.netchemrxiv.org For a relatively underexplored molecule like 2-fluorobenzoxazole, these computational tools can accelerate the discovery of optimal synthetic routes and reaction conditions.

The integration of AI and ML can contribute in several ways:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways to 2-fluorobenzoxazole and its derivatives, potentially uncovering routes that may not be obvious to human chemists. acs.org

Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, and stoichiometry) for a given transformation, thereby reducing the number of experiments required and minimizing waste. beilstein-journals.orgresearchgate.net

Prediction of Reactivity: ML models can be developed to predict the reactivity of 2-fluorobenzoxazole with different reagents, guiding the design of new reactions and the synthesis of novel derivatives. researchgate.net

Expanding the Scope of Benzoxazole, 2-fluoro- in Advanced Organic Chemistry

As a fluorinated heterocyclic building block, 2-fluorobenzoxazole has the potential to be a valuable tool in the synthesis of complex organic molecules with applications in medicinal chemistry, materials science, and agrochemicals. nih.govresearchgate.net The strategic incorporation of the 2-fluorobenzoxazole moiety can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Future applications in advanced organic synthesis may include:

Medicinal Chemistry: The use of 2-fluorobenzoxazole as a scaffold for the development of new therapeutic agents. The benzoxazole core is present in many biologically active compounds, and the fluorine atom can enhance their pharmacological profiles.

Materials Science: The incorporation of the 2-fluorobenzoxazole unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to materials with improved performance and stability.

Agrochemicals: The development of new pesticides and herbicides based on the 2-fluorobenzoxazole structure. Fluorinated compounds often exhibit enhanced biological activity in this sector.

Addressing Scalability and Efficiency in Benzoxazole, 2-fluoro- Chemical Processes

For 2-fluorobenzoxazole to be a truly viable building block, its synthesis must be scalable and efficient. A significant challenge in moving from laboratory-scale synthesis to industrial production is the maintenance of high yields and purity while ensuring safety and economic viability.

Key considerations for scalability and efficiency include:

Process Intensification: The adoption of continuous-flow manufacturing can lead to significant improvements in efficiency, safety, and scalability compared to traditional batch processes. rsc.org

Purification Strategies: The development of efficient and sustainable purification methods is crucial for obtaining high-purity 2-fluorobenzoxazole on a large scale.

Techno-Economic Analysis: A thorough techno-economic analysis of different synthetic routes will be necessary to identify the most commercially viable process for the large-scale production of 2-fluorobenzoxazole.

Q & A

Basic Research Questions

Q. What are the most reliable synthesis strategies for 2-fluoro-benzoxazole derivatives, and how can researchers optimize reaction yields?

- Methodology : 2-Fluoro-benzoxazole derivatives are typically synthesized via cyclization of 2-aminophenol precursors with fluorinated reagents. For example, acetic anhydride or acid chlorides can facilitate cyclization under reflux conditions . Key steps include controlling reaction temperature (80–120°C) and using catalysts like H2SO4 or PCl5 to enhance regioselectivity. Yield optimization requires purification via column chromatography or recrystallization, with yields ranging from 40% to 75% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing 2-fluoro-benzoxazole derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming fluorine substitution patterns (e.g., -NMR chemical shifts at ~-110 to -130 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the benzoxazole ring (C=N stretch at ~1620 cm) and fluorine bonds (C-F stretch at ~1200 cm). Mass spectrometry (HRMS) validates molecular weights, while UV-Vis spectroscopy assesses electronic transitions for applications in fluorescent probes .

Q. How should researchers evaluate the antimicrobial activity of 2-fluoro-benzoxazole compounds?

- Methodology : Follow standardized protocols like broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293). Structural modifications, such as adding nitro or tert-butyl groups, enhance activity by improving membrane permeability .